![molecular formula C17H27NO2 B1419977 N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine CAS No. 1152712-15-6](/img/structure/B1419977.png)
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine
Vue d'ensemble
Description
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine is an organic compound with a complex structure It features a cyclohexane ring substituted with a 2,4-dimethoxyphenyl group and an ethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine typically involves the reaction of 2,4-dimethoxyphenylacetonitrile with 4-methylcyclohexanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkoxides
Applications De Recherche Scientifique
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexan-1-amine
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide
Uniqueness
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both 2,4-dimethoxyphenyl and ethylamine groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-12-5-7-14(8-6-12)18-13(2)16-10-9-15(19-3)11-17(16)20-4/h9-14,18H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGDUCLLIVORHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1419895.png)
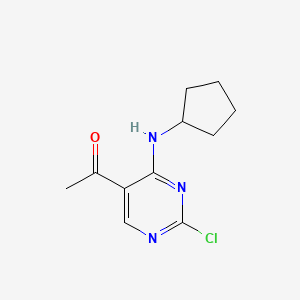
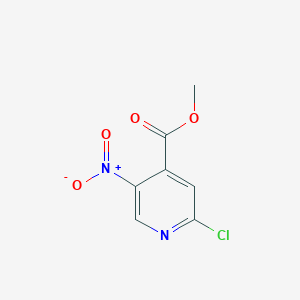
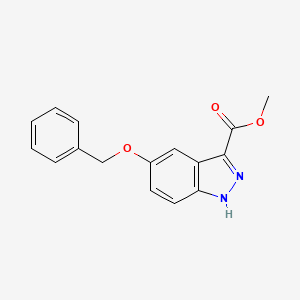
![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)

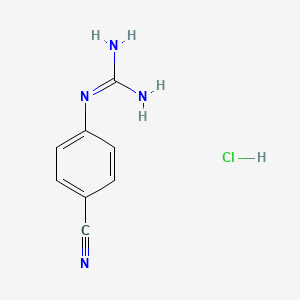
![4-Chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1419906.png)
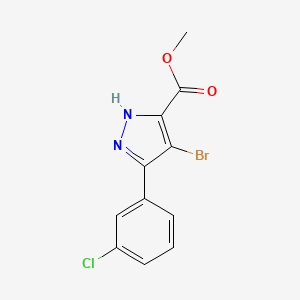
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)
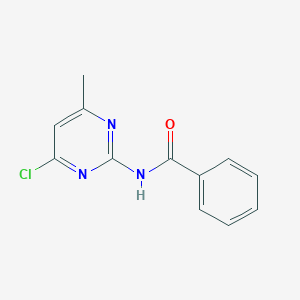
![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)
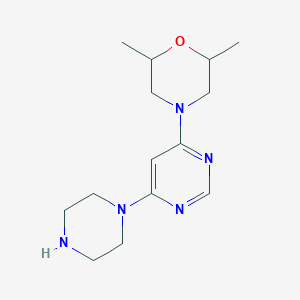
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
